molecular formula C24H30N2O4S B2999560 [2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone CAS No. 851803-36-6

[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone

Cat. No. B2999560
CAS RN: 851803-36-6
M. Wt: 442.57
InChI Key: HYVDSXHNDPMUMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to create the compound. It includes the reactants, conditions, catalysts, and the sequence of reactions .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products of the reaction and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties such as solubility, melting point, boiling point, density, and reactivity .

Scientific Research Applications

Catalyst- and Solvent-Free Synthesis

An efficient approach for the regioselective synthesis of related heterocyclic compounds through catalyst- and solvent-free conditions has been developed, highlighting the importance of such compounds in organic synthesis and potential pharmaceutical applications. Theoretical studies supported these findings, providing insights into the chemical processes involved (Moreno-Fuquen et al., 2019).

Biological Activities

Studies have shown that derivatives of similar compounds exhibit favorable herbicidal and insecticidal activities, indicating their potential use in agricultural applications. The crystal structure of these compounds has been reported, underscoring their importance in developing new chemical entities with specific biological activities (Wang et al., 2015).

Isomorphous Structures and Exchange Rule

Research into isomorphous structures related to the compound of interest has revealed adherence to the chlorine-methyl exchange rule, demonstrating the compound's versatility and potential utility in designing novel chemical entities for various applications (Swamy et al., 2013).

Anti-tumor Agents

Derivatives of the compound have been designed and synthesized with the aim of improving stability and anticancer activity. These efforts highlight the compound's potential role in the development of new anticancer agents (Hayakawa et al., 2004).

Directed Metalation in Synthesis

The compound and its derivatives have been utilized as key intermediates in synthesizing benzothienopyranones, showcasing its utility in organic synthesis and the development of novel chemical entities with potential pharmaceutical applications (Pradhan & De, 2005).

Mechanism of Action

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4S/c1-5-28-20-14-19(15-21(29-6-2)22(20)30-7-3)23(27)26-12-11-25-24(26)31-16-18-10-8-9-17(4)13-18/h8-10,13-15H,5-7,11-12,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVDSXHNDPMUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN=C2SCC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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